molecular formula C19H14FNO4S B10757017 3-{[(3-Fluoro-3'-Methoxybiphenyl-4-Yl)amino]carbonyl}thiophene-2-Carboxylic Acid

3-{[(3-Fluoro-3'-Methoxybiphenyl-4-Yl)amino]carbonyl}thiophene-2-Carboxylic Acid

Cat. No.: B10757017
M. Wt: 371.4 g/mol
InChI Key: GIUMGVUBDBDTDX-UHFFFAOYSA-N
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Description

3-{[(3-Fluoro-3’-Methoxybiphenyl-4-Yl)amino]carbonyl}thiophene-2-Carboxylic Acid is an organic compound belonging to the class of aromatic anilides. These compounds contain an anilide group where the carboxamide group is substituted with an aromatic group. The compound has a molecular formula of C19H14FNO4S and a molecular weight of 371.38 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3-Fluoro-3’-Methoxybiphenyl-4-Yl)amino]carbonyl}thiophene-2-Carboxylic Acid typically involves multiple steps:

    Formation of the Biphenyl Intermediate: The initial step involves the synthesis of the biphenyl intermediate, which is achieved through a Suzuki coupling reaction between a boronic acid derivative and a halogenated biphenyl compound.

    Introduction of the Fluoro and Methoxy Groups: The fluoro and methoxy groups are introduced via electrophilic aromatic substitution reactions.

    Formation of the Anilide Group: The anilide group is formed by reacting the biphenyl intermediate with an appropriate amine under amide bond-forming conditions.

    Thiophene Carboxylic Acid Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted biphenyl and thiophene derivatives.

Scientific Research Applications

3-{[(3-Fluoro-3’-Methoxybiphenyl-4-Yl)amino]carbonyl}thiophene-2-Carboxylic Acid has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through inhibition of dihydroorotate dehydrogenase, an enzyme that catalyzes the rate-limiting step of de novo pyrimidine biosynthesis. By inhibiting this enzyme, the compound can exert immunosuppressant and antiproliferative effects, making it a potential candidate for the treatment of hyperproliferative and inflammatory diseases .

Comparison with Similar Compounds

Similar Compounds

    3-{[(3-Fluoro-4-Methoxybiphenyl-4-Yl)amino]carbonyl}thiophene-2-Carboxylic Acid: Similar structure but with a different position of the methoxy group.

    3-{[(3-Chloro-3’-Methoxybiphenyl-4-Yl)amino]carbonyl}thiophene-2-Carboxylic Acid: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

The unique combination of the fluoro and methoxy groups in 3-{[(3-Fluoro-3’-Methoxybiphenyl-4-Yl)amino]carbonyl}thiophene-2-Carboxylic Acid contributes to its specific binding affinity and inhibitory activity towards dihydroorotate dehydrogenase, distinguishing it from other similar compounds .

Properties

Molecular Formula

C19H14FNO4S

Molecular Weight

371.4 g/mol

IUPAC Name

3-[[2-fluoro-4-(3-methoxyphenyl)phenyl]carbamoyl]thiophene-2-carboxylic acid

InChI

InChI=1S/C19H14FNO4S/c1-25-13-4-2-3-11(9-13)12-5-6-16(15(20)10-12)21-18(22)14-7-8-26-17(14)19(23)24/h2-10H,1H3,(H,21,22)(H,23,24)

InChI Key

GIUMGVUBDBDTDX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(SC=C3)C(=O)O)F

Origin of Product

United States

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